molecular formula C7H15FO3 B13621291 1,1-Diethoxy-3-fluoropropan-2-ol CAS No. 128572-78-1

1,1-Diethoxy-3-fluoropropan-2-ol

Cat. No.: B13621291
CAS No.: 128572-78-1
M. Wt: 166.19 g/mol
InChI Key: OLPXGGJSTXGTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C7H15FO3 and a molecular weight of 166.19 g/mol It is a fluorinated alcohol that contains both ethoxy and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-3-fluoropropan-2-ol typically involves the reaction of fluorinated intermediates with ethoxy groups. One common method is the reaction of 3-fluoropropan-2-ol with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), ammonia (NH3), thiourea (NH2CSNH2)

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

1,1-Diethoxy-3-fluoropropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of derived compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxy-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    1,1-Diethoxy-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.

    1,1-Diethoxy-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

1,1-Diethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. These properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

128572-78-1

Molecular Formula

C7H15FO3

Molecular Weight

166.19 g/mol

IUPAC Name

1,1-diethoxy-3-fluoropropan-2-ol

InChI

InChI=1S/C7H15FO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

OLPXGGJSTXGTRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CF)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.